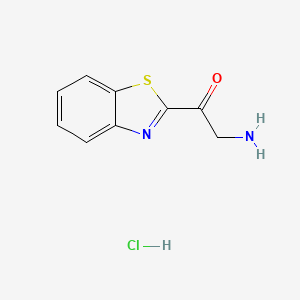
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is a chemical compound with the molecular formula C9H8N2OS.ClH. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired product in a relatively short time.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield, reducing costs, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives, which have applications in materials science and catalysis.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases, such as cancer, bacterial infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
2-Aminobenzothiazole: A simpler derivative with similar biological activities but different reactivity and applications.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an industrial chemical.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives with diverse applications.
The uniqueness of this compound lies in its combination of an amino group and a benzothiazole ring, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9ClN2OS |
|---|---|
Molekulargewicht |
228.70 g/mol |
IUPAC-Name |
2-amino-1-(1,3-benzothiazol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H8N2OS.ClH/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9;/h1-4H,5,10H2;1H |
InChI-Schlüssel |
OIZCHIVVDGRUQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















